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7-Deaza-2'-deoxyxanthosine cep -

7-Deaza-2'-deoxyxanthosine cep

Catalog Number: EVT-1807569
CAS Number:
Molecular Formula: C41H48N5O8P
Molecular Weight: 769.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-Deaza-2'-deoxyxanthosine is a modified nucleoside that serves as an analogue of the natural nucleoside 2'-deoxyxanthosine. This compound is characterized by the substitution of the nitrogen atom at the 7-position of the purine ring with a carbon atom, which impacts its chemical properties and biological functions. The modification enhances the stability of nucleic acid structures, making it a valuable tool in molecular biology and genetic engineering.

Source

7-Deaza-2'-deoxyxanthosine can be synthesized through various chemical methods, including glycosylation reactions and deamination processes. It has been studied extensively for its incorporation into oligonucleotides and its interactions with other nucleobases in DNA and RNA systems .

Classification

This compound falls under the category of nucleoside analogues, specifically purine analogues, due to its structural similarities to natural purines. Its classification is significant in understanding its potential applications in therapeutic and research settings.

Synthesis Analysis

Methods

The synthesis of 7-deaza-2'-deoxyxanthosine typically involves several key steps:

  1. Glycosylation Reaction: The initial synthesis can be achieved through the glycosylation of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine with a suitable sugar moiety .
  2. Deamination/Demethylation: An alternative route involves starting from 4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine, which undergoes deamination and demethylation to yield the desired nucleoside .
  3. Solid-Phase Synthesis: Oligonucleotides containing 7-deaza-2'-deoxyxanthosine can be synthesized using solid-phase techniques that employ phosphonate chemistry, allowing for efficient incorporation into longer nucleic acid sequences .

Technical Details

The reaction conditions must be carefully controlled to ensure high yields and purity of the final product. Characterization techniques such as NMR spectroscopy and HPLC are commonly used to confirm the structure and assess the quality of synthesized compounds.

Molecular Structure Analysis

Structure

The molecular structure of 7-deaza-2'-deoxyxanthosine features a purine base (modified xanthine) linked to a deoxyribose sugar. The absence of the nitrogen at position 7 alters its hydrogen bonding capabilities compared to standard nucleobases.

Data

  • Molecular Formula: C₁₁H₁₃N₅O₅
  • Molecular Weight: Approximately 283.25 g/mol
  • NMR Chemical Shifts: Specific shifts for carbon atoms have been documented, reflecting changes in electronic environment due to the modification .
Chemical Reactions Analysis

Reactions

7-Deaza-2'-deoxyxanthosine participates in several important chemical reactions:

  1. Base Pairing: It can form stable base pairs with complementary nucleobases in DNA and RNA, contributing to the formation of hybrid duplexes.
  2. Triplex Formation: The compound has shown potential for stabilizing triplex structures when incorporated in place of thymidine or other canonical bases .
  3. Chemical Stability: The glycosidic bond of 7-deaza-2'-deoxyxanthosine exhibits increased resistance to hydrolysis compared to its unmodified counterpart, enhancing its utility in biological systems .

Technical Details

The stability and reactivity of this compound are influenced by environmental factors such as pH and ionic strength, which must be optimized for specific applications.

Mechanism of Action

Process

The mechanism of action for 7-deaza-2'-deoxyxanthosine primarily revolves around its incorporation into nucleic acids:

  1. Base Pairing Dynamics: It engages in standard Watson-Crick base pairing with cytosine or guanine, facilitating normal DNA replication and transcription processes.
  2. Stabilization Effects: The modified structure contributes to increased thermal stability of oligonucleotide duplexes, making them more resistant to denaturation under physiological conditions .

Data

Studies have demonstrated that oligonucleotides containing this analogue exhibit enhanced binding affinities and stability compared to those with standard bases, particularly in GC-rich regions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water and common organic solvents, facilitating its use in various biochemical applications.

Chemical Properties

  • Stability: Exhibits good stability under physiological conditions due to its modified structure.
  • Reactivity: The absence of a nitrogen atom at position 7 affects its reactivity profile, particularly regarding hydrogen bonding interactions.

Relevant Data or Analyses

Extensive studies have characterized its physical properties using techniques such as UV-visible spectroscopy and differential scanning calorimetry (DSC), confirming its stability across a range of conditions .

Applications

Scientific Uses

7-Deaza-2'-deoxyxanthosine has several important applications in scientific research:

  1. Oligonucleotide Synthesis: Used as a building block for synthesizing modified oligonucleotides that exhibit enhanced stability and binding properties.
  2. Gene Therapy: Its properties make it suitable for applications in gene editing and therapy by improving the efficacy of oligonucleotide-based drugs.
  3. Diagnostics: Employed in diagnostic assays where increased sensitivity is required, particularly in detecting GC-rich sequences .

The unique structural characteristics and chemical properties of 7-deaza-2'-deoxyxanthosine continue to make it a subject of interest in molecular biology research, offering promising avenues for further exploration and application.

Introduction to 7-Deaza-2'-deoxyxanthosine cep in Nucleic Acid Chemistry

7-Deaza-2'-deoxyxanthosine (7-deaza-dX) represents a structurally refined purine analogue engineered to probe and manipulate nucleic acid interactions at the molecular level. Characterized by the strategic replacement of nitrogen at the 7-position of the deazaxanthine scaffold with a carbon atom, this modification fundamentally alters electronic distribution and hydrogen bonding capacity while preserving the overall steric profile of natural purines. The "cep" designation specifically references its application as a cyanoethyl phosphoramidite—the essential building block enabling its automated incorporation into synthetic oligonucleotides. This molecular innovation occupies a critical niche in nucleotide chemistry, serving as a precision tool for investigating DNA triplex stability, enzymatic recognition mechanisms, and the development of novel base pairing systems. Its synthesis and functionalization, particularly through halogenation at the 7-position, have unlocked pathways to advanced oligonucleotide architectures with tailored biophysical properties [1] [4].

Historical Context of 7-Deaza Modifications in Nucleotide Analog Design

The development of 7-deaza purine analogues originated from efforts to address specific limitations in nucleic acid biochemistry and therapeutic oligonucleotide design. Initial research focused on 7-deazaguanosine derivatives to mitigate the aggregation tendencies of G-rich sequences and reduce the quenching of fluorescent probes—issues that hampered diagnostic applications. The pivotal synthesis of halogenated 7-deaza-2'-deoxyxanthosine derivatives (7-bromo and 7-iodo) in 2003 marked a significant advancement, enabling site-specific cross-coupling reactions for oligonucleotide functionalization. This methodology, detailed by Seela et al., provided the foundation for incorporating these analogues into DNA strands using phosphoramidite chemistry [1]. Concurrently, patent literature from the late 1990s documented methods for synthesizing 7-deaza-2'-deoxyguanosine nucleotides, emphasizing their utility in DNA sequencing applications where secondary structure formation interfered with polymerase read-through. These innovations collectively established the 7-deaza scaffold as a versatile platform for modulating nucleic acid behavior through targeted perturbations of electronic and steric properties [3].

Role of Cep Derivatives in Oligonucleotide Synthesis

The phosphoramidite approach remains the gold standard for solid-phase oligonucleotide synthesis, and the cyanoethyl phosphoramidite (cep) derivative of 7-deaza-dX is indispensable for its incorporation. This building block features critical protecting groups: a 4,4′-dimethoxytrityl (DMT) moiety at the 5′-oxygen to facilitate stepwise elongation and a cyanoethyl group on the phosphite to prevent side reactions. As highlighted in RNA synthesis protocols adapted for xanthosine analogues, coupling efficiencies exceeding 98% are achievable under standard phosphoramidite conditions using benzylthiotetrazole as an activator [9]. The 2-(4-nitrophenyl)ethyl group has been identified as the optimal protecting group for the 7-deazaxanthine base, as it is cleanly removed via β-elimination with DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) during post-synthesis deprotection, whereas allyl protection proved ineffective for this analogue [2].

Table 1: Phosphoramidite Coupling Parameters for 7-Deaza-dX cep Integration

ParameterStandard DNA Phosphoramidites7-Deaza-dX cepSignificance
ActivatorEthylthiotetrazoleBenzylthiotetrazoleEnhanced coupling yield (>98%)
Coupling Time30-60 seconds5 minutesEnsures complete reaction
Deprotection AgentAmmonium hydroxideDBU in aprotic solventSelective removal of NPE protection
Stability in ACN>3 days (refrigerated)>3 days (refrigerated)Compatible with automated synthesis

Post-synthesis processing requires carefully optimized deprotection protocols to preserve the integrity of the base modification. For 7-deaza-dX-containing oligomers, this involves sequential treatment with methylamine/ammonia (65°C, 15-25 minutes) to cleave nucleobase protecting groups and phosphate cyanoethyl groups, followed by tetrabutylammonium fluoride (14 hours, 37°C) to remove 2′-O-silyl protections when synthesizing RNA chimeras. Purification leverages anion-exchange chromatography under alkaline conditions (NaClO₄/Tris·HCl buffer, pH 8.0), capitalizing on the altered charge distribution introduced by the 7-deaza modification [9].

Theoretical Implications of 7-Deaza Substitutions on Base Pairing Dynamics

The substitution of N7 with a methine group (C-H) in the xanthine scaffold induces profound changes in electronic topology and hydrogen bonding potential. Natural purines utilize N7 as a hydrogen bond acceptor within the minor groove—a critical recognition element for DNA-binding enzymes (polymerases, restriction endonucleases) and triplex-forming oligonucleotides. Its removal in 7-deaza-dX eliminates this acceptor site, potentially disrupting protein-DNA contacts while reducing duplex stability. Thermodynamic analyses of oligonucleotides containing 7-deaza-dX reveal a characteristic destabilization effect, with melting temperature (Tm) reductions of 2-5°C per modification compared to unmodified controls. This stems from attenuated base stacking interactions and the loss of minor groove hydration networks [4] [6].

Notably, 7-deaza-dX exhibits non-canonical base pairing versatility. While it forms wobble pairs with thymine under certain conditions, its most significant application involves pairing with 2,4-diaminopyrimidine analogues. This non-standard partnership creates a hydrogen bonding pattern distinct from Watson-Crick geometry: the xanthine O⁶ and N¹ positions act as acceptors for the diaminopyrimidine's exocyclic amines. Such orthogonal pairing systems expand the genetic alphabet for synthetic biology applications. Furthermore, in DNA triplex structures, 7-deaza-dX substitutions can enhance binding affinity by reducing electrostatic repulsion within the Hoogsteen strand [4] [8].

Table 2: Thermodynamic Impact of 7-Deaza-dX Incorporation in Model Duplexes

Sequence ContextBase Pair PartnerΔTm (°C) per ModificationPairing Geometry Observed
5'-d(AGAAGXdXAATTT)Thymine-3.2Wobble / Disrupted Stacking
5'-d(CGCXdXAATGCG)2,4-Diaminopyrimidine+1.5Orthogonal WC-like
Triplex-Forming OligoA-T Hoogsteen+0.8 (vs. unmodified xanthosine)Enhanced third-strand stability

These biophysical properties underscore 7-deaza-dX's dual role as a probe of nucleic acid function and an enabling component in molecular engineering. Its capacity to form alternative hydrogen bonding arrays while modulating minor groove architecture provides researchers with precise control over DNA recognition events, facilitating innovations in biosensing, nanodevices, and artificial genetic systems [1] [4] [6].

Properties

Product Name

7-Deaza-2'-deoxyxanthosine cep

IUPAC Name

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

Molecular Formula

C41H48N5O8P

Molecular Weight

769.8 g/mol

InChI

InChI=1S/C41H48N5O8P/c1-27(2)46(28(3)4)55(52-24-10-22-42)54-35-25-37(45-23-21-34-38(45)43-40(48)44-39(34)47)53-36(35)26-51-41(29-11-8-7-9-12-29,30-13-17-32(49-5)18-14-30)31-15-19-33(50-6)20-16-31/h7-9,11-21,23,27-28,35-37H,10,24-26H2,1-6H3,(H2,43,44,47,48)/t35-,36+,37+,55?/m0/s1

InChI Key

WJYJFCCOLIJGAT-JNTXQERPSA-N

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC6=C5NC(=O)NC6=O

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC6=C5NC(=O)NC6=O

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